molecular formula C19H17N3O4 B12178544 N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12178544
M. Wt: 351.4 g/mol
InChI Key: HDIMFSUWXDIJFF-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes an acetylamino group, a methoxyphenyl group, and a dihydroquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps:

    Formation of the Dihydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Acetylamino Group: This step involves the acetylation of an amino group using acetic anhydride or acetyl chloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.

    Substitution: The methoxy and acetylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce dihydroquinoline derivatives with hydroxyl or amino groups.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer, infectious diseases, and neurological disorders.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Chemical Biology: It can be used to study the effects of specific functional groups on biological activity and to develop new chemical tools for biological research.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(acetylamino)-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-methyl ester
  • N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and its dihydroquinoline core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the acetylamino and methoxy groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-11(23)21-12-7-8-17(26-2)16(9-12)22-19(25)14-10-20-15-6-4-3-5-13(15)18(14)24/h3-10H,1-2H3,(H,20,24)(H,21,23)(H,22,25)

InChI Key

HDIMFSUWXDIJFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=CC=CC=C3C2=O

Origin of Product

United States

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